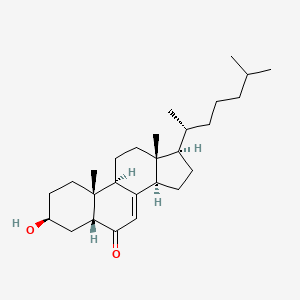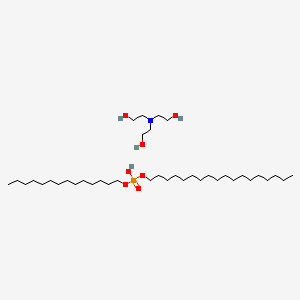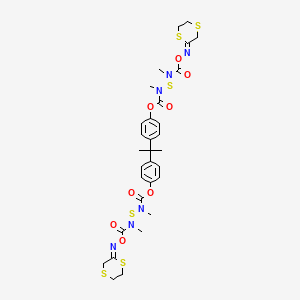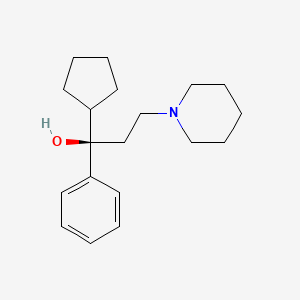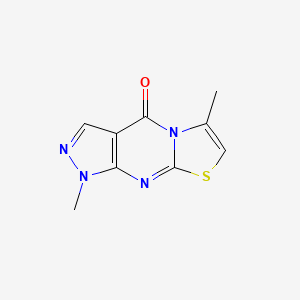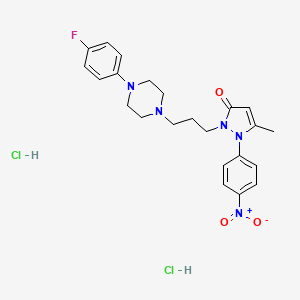
3H-Pyrazol-3-one, 1,2-dihydro-2-(3-(4-(4-fluorophenyl)-1-piperazinyl)propyl)-5-methyl-1-(4-nitrophenyl)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-Pyrazol-3-one, 1,2-dihydro-2-(3-(4-(4-fluorophenyl)-1-piperazinyl)propyl)-5-methyl-1-(4-nitrophenyl)-, dihydrochloride is a complex organic compound that belongs to the class of pyrazolones This compound is characterized by its unique structure, which includes a pyrazolone core, a fluorophenyl group, a piperazine ring, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from readily available starting materials. The key steps may include:
- Formation of the pyrazolone core through cyclization reactions.
- Introduction of the fluorophenyl group via electrophilic aromatic substitution.
- Attachment of the piperazine ring through nucleophilic substitution.
- Addition of the nitrophenyl group using nitration reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the pyrazolone core.
Reduction: Reduction reactions can occur at the nitrophenyl group, converting it to an amino group.
Substitution: Various substitution reactions can be performed on the aromatic rings, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitrophenyl group would yield an amino derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. It can be used in the synthesis of novel materials with unique properties.
Biology
In biological research, the compound may be investigated for its interactions with biological macromolecules such as proteins and nucleic acids. It could serve as a probe for studying enzyme mechanisms or as a potential drug candidate.
Medicine
In medicinal chemistry, this compound is of interest due to its potential pharmacological activities. It may exhibit properties such as anti-inflammatory, analgesic, or antimicrobial effects.
Industry
In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, with specific desired properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it acts as a drug, it may bind to a particular enzyme or receptor, modulating its activity. The pathways involved could include inhibition of enzyme activity, blocking of receptor sites, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3H-Pyrazol-3-one derivatives with different substituents.
- Compounds with similar pharmacophores, such as other piperazine-containing molecules.
- Fluorophenyl and nitrophenyl derivatives with different core structures.
Uniqueness
This compound’s uniqueness lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. Its structure allows for a wide range of chemical modifications, making it a versatile molecule for research and development.
Conclusion
3H-Pyrazol-3-one, 1,2-dihydro-2-(3-(4-(4-fluorophenyl)-1-piperazinyl)propyl)-5-methyl-1-(4-nitrophenyl)-, dihydrochloride is a complex and versatile compound with potential applications in various scientific fields. Its unique structure and reactivity make it an interesting subject for further research and development.
Properties
CAS No. |
104417-25-6 |
|---|---|
Molecular Formula |
C23H28Cl2FN5O3 |
Molecular Weight |
512.4 g/mol |
IUPAC Name |
2-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-5-methyl-1-(4-nitrophenyl)pyrazol-3-one;dihydrochloride |
InChI |
InChI=1S/C23H26FN5O3.2ClH/c1-18-17-23(30)27(28(18)21-7-9-22(10-8-21)29(31)32)12-2-11-25-13-15-26(16-14-25)20-5-3-19(24)4-6-20;;/h3-10,17H,2,11-16H2,1H3;2*1H |
InChI Key |
BXOKIJHQLSWEGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(N1C2=CC=C(C=C2)[N+](=O)[O-])CCCN3CCN(CC3)C4=CC=C(C=C4)F.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



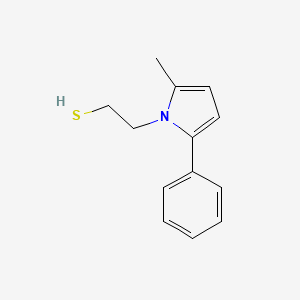
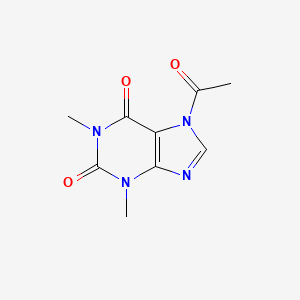
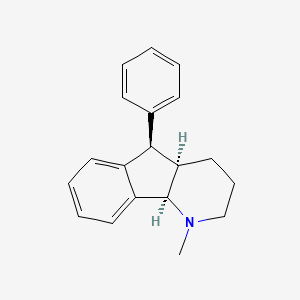
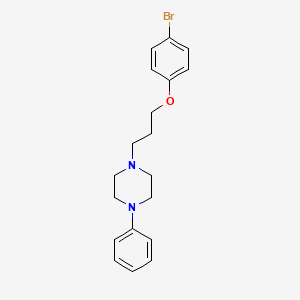

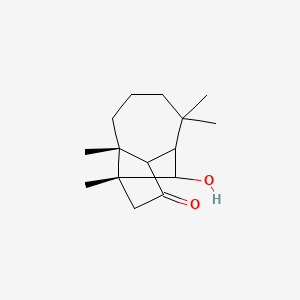

![7,21-dichloro-6-ethoxy-3,10,17,24-tetrazaoctacyclo[13.13.2.02,10.04,9.012,29.017,25.018,23.026,30]triaconta-1(29),2,4,6,8,12,14,18(23),19,21,24,26(30),27-tridecaene-11,16-dione](/img/structure/B12712532.png)
